Cas no 90035-34-0 (4'-Trifluoromethyl-biphenyl-4-carbaldehyde)

4'-Trifluoromethyl-biphenyl-4-carbaldehyde structure
90035-34-0 structure
Product Name:4'-Trifluoromethyl-biphenyl-4-carbaldehyde
CAS No:90035-34-0
MF:C14H9F3O
MW:250.215874433517
MDL:MFCD01862519
CID:61354
PubChem ID:2782712
Update Time:2024-10-26

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4'-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde
    • [1,1'-Biphenyl]-4-carboxaldehyde, 4'-(trifluoromethyl)-
    • 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
    • 4-[4-(trifluoromethyl)phenyl]benzaldehyde
    • 4’-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-Trifluoromethylbiphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-(TRIFLUOROMETHYL)BIPHENYL-4-CARBALDEHYDE
    • 4'-(trifluoromethyl)-1,1'-biphenyl-4-carbaldehyde
    • 4-(4-Trifluoromethylphenyl)benzaldehyde
    • 4'-(trifluoromethyl)-4-biphenylcarbaldehyde
    • PubChem9323
    • 4′-(Trifluoromethyl)[1,1′-biphenyl]-4-carboxaldehyde (ACI)
    • 4′-(Trifluoromethyl)biphenyl-4-aldehyde
    • 4′-(Trifluoromethyl)biphenyl-4-carbaldehyde
    • 4′-Trifluoromethyl-1,1′-biphenyl-4-carboxaldehyde
    • 4′-Trifluoromethylbiphenyl-4-carboxaldehyde
    • 4’-Trifluoromethylbiphenyl-4-carbaldehyde
    • AR2060
    • SCHEMBL2268468
    • 4'-trifluoromethylbiphenyl-4-carboaldehyde
    • STL555766
    • 90035-34-0
    • SB17872
    • p-(4-trifluoromethylphenyl)benzaldehyde
    • MFCD01862519
    • 4'-Trifluoromethyl-1,1'-biphenyl-4-carboxaldehyde
    • J-516023
    • 4\\'-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxaldehyde
    • 4 inverted exclamation mark -Trifluoromethylbiphenyl-4-carbaldehyde
    • 4'-Trifluoromethylbiphenyl-4-carboxaldehyde
    • 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-4-carbaldehyde
    • AKOS004114020
    • DTXSID80382230
    • AC-25490
    • T3755
    • SY033563
    • 10Z-0702
    • DB-006911
    • BBL101969
    • 4`-Trifluoromethyl-biphenyl-4-carbaldehyde
    • 4'-(Trifluoromethyl)-Biphenyl-4-Carboxaldehyde
    • 4-(4-trifluoromethylphenyl)-benzaldehyde
    • CS-M1756
    • MDL: MFCD01862519
    • Inchi: 1S/C14H9F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H
    • InChI Key: HIMSXOOFWOOYFK-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C2C=CC(C(F)(F)F)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 250.06100
  • Monoisotopic Mass: 250.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 3.9

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Melting Point: 74.0 to 78.0 deg-C
  • Boiling Point: 319.7°C at 760 mmHg
  • PSA: 17.07000
  • LogP: 4.18490

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Security Information

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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4'-Trifluoromethyl-biphenyl-4-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt → 70 °C
Reference
Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis
Guibbal, Florian ; Benard, Sebastien; Patche, Jessica; Meneyrol, Vincent; Couprie, Joel; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 787-792

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  0.5 - 1 h, 130 °C
Reference
VP1 crystal structure-guided exploration and optimization of 4,5-dimethoxybenzene-based inhibitors of rhinovirus 14 infection
Da Costa, Laurene; Roche, Manon; Scheers, Els; Coluccia, Antonio; Neyts, Johan; et al, European Journal of Medicinal Chemistry, 2016, 115, 453-462

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2213470-68-7 Solvents: Dimethylformamide ;  5 h, 120 °C
Reference
One-Pot Tandem Photoredox and Cross-Coupling Catalysis with a Single Palladium Carbodicarbene Complex
Hsu, Yu-Cheng; Wang, Vincent C.-C.; Au-Yeung, Ka-Chun; Tsai, Chung-Yu; Chang, Chun-Chi; et al, Angewandte Chemie, 2018, 57(17), 4622-4626

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium ,  18-Crown-6 Solvents: Methanol ,  Water ;  3 h, 45 °C
Reference
18-Crown-6 promoting Pd/C-catalyzed cross-coupling reaction of aryl bromides and arylboronic acids in aqueous media
Chu, Wenyi; Li, Xinmin; Hou, Yanjun; Wang, Hua; Li, Hongyu; et al, Applied Organometallic Chemistry, 2012, 26(9), 478-482

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl)imide ion-exchanged) Solvents: Water ;  1 h, 60 °C
Reference
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; Zhou, Zhangquan; Dong, Jiaxin; Sun, Yanping; Ma, Guanglei; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Production Method 6

Reaction Conditions
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Benzene ;  1 h, 25 °C
Reference
Nickel-Catalyzed Cross-Coupling of Organogold Reagents
Hirner, Joshua J.; Blum, Suzanne A., Organometallics, 2011, 30(6), 1299-1302

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Ethanol ,  Water ;  1 - 10 min, 17 bar, 100 °C
Reference
Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase
Wilde, Felix; Lemmerhirt, Heidi; Emmrich, Thomas; Bednarski, Patrick J.; Link, Andreas, Molecular Diversity, 2014, 18(2), 307-322

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2460801-03-8 Solvents: Water ;  2 h, 30 °C
Reference
(N-Heterocyclic carbene) ion-pair palladium complexes: Suzuki-Miyaura cross-coupling studies in neat water under mild conditions
Chen, Ming-Tsz ; Lin, Yu-Hsuan; Jian, Kun-Han, Applied Organometallic Chemistry, 2020, 34(12),

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Stereoisomer of bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-… (mixed crystal with trans isomer) ,  Stereoisomer of bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-… (mixed crystal with cis isomer) Solvents: Water ;  30 min, pH 11, rt
1.2 6 h, 30 °C
Reference
An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling
Marziale, Alexander N.; Jantke, Dominik; Faul, Stefan H.; Reiner, Thomas; Herdtweck, Eberhardt; et al, Green Chemistry, 2011, 13(1), 169-177

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Raw materials

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Preparation Products

4'-Trifluoromethyl-biphenyl-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90035-34-0)4'-Trifluoromethyl-biphenyl-4-carbaldehyde
Order Number:A10767
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:01
Price ($):230.0/890.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90035-34-0)4'-Trifluoromethyl-biphenyl-4-carbaldehyde
A10767
Purity:99%/99%
Quantity:25g/100g
Price ($):230.0/890.0
Email